rac-乙烯双(4,5,6,7-四氢-1-茚基)合锆二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

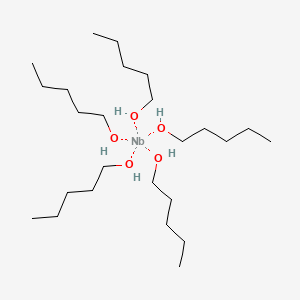

Rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, or rac-EtBIND-ZrCl2, is a type of organo-metallic compound that has been studied extensively for its potential applications in the field of scientific research. This compound is composed of a zirconium atom and two chloride atoms, and is characterized by its unique physical and chemical properties. We will also discuss potential future directions for research in this field.

科学研究应用

Negishi 碳铝化反应中的区域选择性

该化合物在 Negishi 碳铝化反应中用作催化剂 {svg_1}。该过程涉及在过渡金属催化剂存在下,有机铝化合物与有机卤化物或三氟甲磺酸酯的反应。催化剂有助于控制反应的区域选择性,导致特定产物的选择性形成 {svg_2}。

烯烃的聚合

它也用于烯烃的聚合 {svg_3}。烯烃,也称为烯烃,是含有一个或多个碳-碳双键的烃。催化剂有助于聚合过程,其中多个烯烃分子结合形成更大的分子或聚合物 {svg_4}。

非对映选择性分子内烯烃烷基化

该化合物用作非对映选择性分子内烯烃烷基化的催化剂 {svg_5}。在此过程中,烷基从同一个分子的烯烃转移到烯烃。催化剂有助于控制反应的立体化学,导致一种非对映异构体相对于另一种非对映异构体的选择性形成 {svg_6}。

不对称碳镁化

不对称碳镁化是另一个使用该化合物作为催化剂的反应 {svg_7}。该反应涉及碳-镁键加成到不饱和碳-碳键上。催化剂有助于控制反应的立体化学,导致一种对映异构体相对于另一种对映异构体的选择性形成 {svg_8}。

酯还原为醇

该化合物用作酯还原为醇的催化剂 {svg_9}。在此过程中,酯在还原剂存在下被还原为醇。催化剂有助于这种转化,使反应更有效 {svg_10}。

烯丙基胺的对映选择性合成

最后,它用于烯丙基胺的对映选择性合成 {svg_11}。在此过程中,烯丙基胺在手性催化剂存在下由前手性底物合成。催化剂有助于控制反应的立体化学,导致一种对映异构体相对于另一种对映异构体的选择性形成 {svg_12}。

作用机制

Target of Action

The primary target of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is olefins such as ethylene, propylene, and styrene . It acts as a catalyst in their polymerization .

Mode of Action

The compound interacts with its targets (olefins) by catalyzing their polymerization . This interaction results in the formation of polymers with high molecular weight .

Biochemical Pathways

The compound affects the polymerization pathway of olefins . The downstream effect of this pathway is the production of polymers, which are large molecules composed of repeated subunits .

Result of Action

The molecular effect of the compound’s action is the transformation of monomers (olefins) into polymers . On a cellular level, this can lead to changes in the physical properties of the cell, depending on the specific type of polymer produced .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of co-catalysts like methylaluminoxane (MAO) can enhance its activity . Additionally, the compound is moisture sensitive , suggesting that its stability and efficacy might be compromised in a humid environment .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be achieved through a series of reactions involving the reaction of zirconium tetrachloride with 4,5,6,7-tetrahydro-1-indene to form zirconocene dichloride, followed by the reaction with ethylene to form rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride.", "Starting Materials": [ "Zirconium tetrachloride", "4,5,6,7-tetrahydro-1-indene", "Ethylene", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in diethyl ether.", "Step 2: Add 4,5,6,7-tetrahydro-1-indene to the zirconium tetrachloride solution and stir for several hours at room temperature.", "Step 3: Filter the resulting zirconocene dichloride and wash with diethyl ether.", "Step 4: Dissolve the zirconocene dichloride in methanol.", "Step 5: Bubble ethylene gas through the zirconocene dichloride/methanol solution for several hours.", "Step 6: Filter the resulting rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride and wash with methanol.", "Step 7: Dissolve the rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride in hydrochloric acid to remove any remaining impurities.", "Step 8: Filter the final product and wash with water." ] } | |

CAS 编号 |

100163-29-9 |

分子式 |

C20H24Cl2Zr 10* |

分子量 |

426.53 |

产品来源 |

United States |

Q & A

Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?

A: rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:

- High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].

- Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].

- Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].

Q2: What is the impact of the ligand structure in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride on its catalytic activity in olefin polymerization?

A2: The presence of the carbon bridge and bulky ligands in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride significantly impacts its catalytic activity and the properties of the resulting polymers:

- Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].

- Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].

- Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].

Q3: How does the presence of the six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride affect its ability to produce low molecular weight ethylene-propylene copolymers?

A: The six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:

- Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].

- Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)